2-azido-1-fluoro-4-(trifluoromethyl)benzene
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Overview
Description
2-Azido-1-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4N3. It is a member of the azide family, characterized by the presence of an azido group (-N3) attached to a benzene ring. This compound is notable for its unique combination of azido, fluoro, and trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-1-fluoro-4-(trifluoromethyl)benzene typically involves the introduction of the azido group to a pre-functionalized benzene ring. One common method is the nucleophilic substitution reaction, where a suitable precursor such as 2-fluoro-4-(trifluoromethyl)nitrobenzene is treated with sodium azide (NaN3) under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-fluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted benzene derivatives.
Cycloaddition Reactions: The azido group participates in [3+2] cycloaddition reactions, forming triazoles and other heterocyclic compounds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Dimethylformamide (DMF): A polar aprotic solvent used in nucleophilic substitution reactions.
Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting azides to amines.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Scientific Research Applications
2-Azido-1-fluoro-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds and functionalized materials.
Biology: Employed in bioconjugation techniques for labeling biomolecules and studying biological processes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-azido-1-fluoro-4-(trifluoromethyl)benzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles, which are important intermediates in various chemical and biological processes. The trifluoromethyl and fluoro groups enhance the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1-Azido-4-(trifluoromethyl)benzene: Similar structure but lacks the fluoro group.
1-Azido-2-(trifluoromethyl)benzene: Similar structure with the azido and trifluoromethyl groups in different positions.
Uniqueness
2-Azido-1-fluoro-4-(trifluoromethyl)benzene is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic and steric effects. These features enhance its reactivity and make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1341551-57-2 |
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Molecular Formula |
C7H3F4N3 |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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